molecular formula C7H10N2 B8779767 1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonitrile

1-Methyl-1,2,3,6-tetrahydropyridine-4-carbonitrile

Cat. No. B8779767
M. Wt: 122.17 g/mol
InChI Key: PQUMHXSRGJIZOH-UHFFFAOYSA-N
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Patent
US04837241

Procedure details

A solution of 1-methyl-4-carbamoyl-1,2,5,6-tetrahydropyridinium chloride (3.6 g;20.4 mmol) in sodium hydroxide (4N)(30 ml) was extracted with methylene chloride (3×50 ml). The combined extracts were dried, filtered, and evaporated to 50 ml. To the extract a solution of triphenylphosphine (15.7 g; 60 mmol), bromine (3.3 ml; 65 mmol) and triethylamine (11 ml) in methYIenechlorid (150 ml) was added. The reaction was stirred at room temperature for 20 hours and evaporated in vacuo. The residue was dissolved in water (50 ml) and washed with methylene chloride (3×75 ml). To the water-phase sodium hydroxide (4N) (30 ml) was added and the mixture was extracted with methylene chloride. The combined extracts were dried, filtered, and evaporated in vacuo to give the title compound.
Name
1-methyl-4-carbamoyl-1,2,5,6-tetrahydropyridinium chloride
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][NH+:3]1[CH2:8][CH2:7][C:6]([C:9](=O)[NH2:10])=[CH:5][CH2:4]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrBr.C(N(CC)CC)C>[OH-].[Na+].C(Cl)Cl>[CH3:2][N:3]1[CH2:8][CH2:7][C:6]([C:9]#[N:10])=[CH:5][CH2:4]1 |f:0.1,5.6|

Inputs

Step One
Name
1-methyl-4-carbamoyl-1,2,5,6-tetrahydropyridinium chloride
Quantity
3.6 g
Type
reactant
Smiles
[Cl-].C[NH+]1CC=C(CC1)C(N)=O
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to 50 ml
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (50 ml)
WASH
Type
WASH
Details
washed with methylene chloride (3×75 ml)
ADDITION
Type
ADDITION
Details
To the water-phase sodium hydroxide (4N) (30 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CN1CC=C(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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